Physicochemical Property Differentiation: Computed Descriptors of 7-Chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine vs. 4-Methoxy Analog (CAS 1105189-55-6)
The target compound (4-methyl) and its 4-methoxy analog (CAS 1105189-55-6) differ in key computed physicochemical parameters relevant to permeability, solubility, and target binding. The target compound has a lower molecular weight (278.76 vs. 294.76 g/mol), one fewer hydrogen bond acceptor (4 vs. 5), and a lower computed XLogP3-AA (estimated ~3.5 vs. 3.9 for the methoxy analog), consistent with reduced polarity and potentially improved membrane permeability [1]. These differences can materially affect passive diffusion, CYP450 susceptibility, and aqueous solubility in assay conditions, making the two compounds non-interchangeable in screening campaigns without independent validation.
| Evidence Dimension | Computed physicochemical properties (MW, HBA, XLogP) |
|---|---|
| Target Compound Data | MW = 278.76 g/mol; H-bond acceptors = 4; Exact mass = 278.0280618 g/mol; Complexity = 294 |
| Comparator Or Baseline | 7-Chloro-N-(2-furylmethyl)-4-methoxy-1,3-benzothiazol-2-amine (CAS 1105189-55-6): MW = 294.76 g/mol; H-bond acceptors = 5; XLogP3-AA = 3.9; Rotatable bonds = 4 [1] |
| Quantified Difference | ΔMW = -16.00 g/mol (5.4% lower); ΔHBA = -1; ΔXLogP ≈ -0.4 (lower lipophilicity); ΔRotatable bonds = -1 |
| Conditions | Computed properties from PubChem (2021.05.07 release) and Chem960 database; XLogP3-AA algorithm |
Why This Matters
The lower molecular weight and reduced hydrogen bond acceptor count of the 4-methyl analog predict superior passive membrane permeability under Lipinski's Rule of Five, making it the preferred starting point for cell-based phenotypic screening where intracellular target access is required.
- [1] PubChem. Compound Summary for CID 33680199: 7-Chloro-N-(2-furylmethyl)-4-methoxy-1,3-benzothiazol-2-amine (CAS 1105189-55-6). Molecular Weight: 294.76 g/mol; XLogP3-AA: 3.9; H-bond acceptors: 5; Rotatable bonds: 4. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/33680199. View Source
